molecular formula C29H48O2 B1207017 (3beta,24S,24'S)-fucosterol epoxide CAS No. 55870-01-4

(3beta,24S,24'S)-fucosterol epoxide

Cat. No. B1207017
CAS RN: 55870-01-4
M. Wt: 428.7 g/mol
InChI Key: XUBCLKHKJZCPFZ-WGLRHWGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24S,28S-epoxystigmast-5-en-3beta-ol is a steroid.

Scientific Research Applications

Cytotoxic Properties

Fucosterol epoxide demonstrates significant cytotoxic properties. Studies have identified its cytotoxic effects against various cancer cell lines. For instance, compounds isolated from the brown alga Turbinaria ornata, including fucosterol, exhibited cytotoxicity against several cancer cell lines (Sheu, Wang, Sung, Chiu, & Duh, 1997). Additionally, oxygenated fucosterols isolated from the brown alga Turbinaria conoides showed similar cytotoxic effects (Sheu, Wang, Sung, & Duh, 1999).

Role in Sterol Metabolism

Fucosterol epoxide plays a crucial role in sterol metabolism, especially in insects. It acts as an intermediate in the conversion of sitosterol to cholesterol in insects, with studies showing its involvement in the growth and development of silkworm larvae (Fujimoto, Morisaki, & Ikekawa, 1980). This conversion process is significant in understanding the biochemical pathways in insects.

Enzymatic Activity and Assay Development

The compound's use in developing assays for enzymatic activity has been explored. Fucosterol epoxide has been utilized in creating partition assays for determining lyase activity in insect tissues, which is vital for understanding insect metabolism and physiology (Prestwich, Angelastro, De Palma, & Perino, 1985).

Anti-Diabetic Activities

Fucosterol has shown potential anti-diabetic activities in vivo. When administered in diabetic rats, it significantly decreased serum glucose concentrations and exhibited inhibition of sorbitol accumulations in the lenses, suggesting its utility in diabetic treatments (Lee, Shin, Kim, & Lee, 2004).

Antioxidant and Anti-Inflammatory Effects

Recent research has focused on fucosterol's potential antioxidant and anti-inflammatory effects. For example, a study on HepG2 cells highlighted its protective effects against oxidative stress induced by tert‐butyl hydroperoxide and tacrine (Choi, Han, Byeon, Choung, Sohn, & Jung, 2015). Additionally, fucosterol isolated from Undaria pinnatifida has shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages, indicating its role in controlling inflammatory responses (Yoo, Shin, Choi, Cho, Bang, Baek, & Lee, 2012).

Potential in Treating Diabetic Complications

Fucosterol's inhibition of aldose reductase, which is implicated in diabetic complications, suggests its potential in treating these conditions. It exhibited moderate inhibitory activity against aldose reductase in both rats and humans, which is significant for diabetes management (Jung, Islam, Lee, Oh, Lee, Jung, & Choi, 2013).

properties

CAS RN

55870-01-4

Product Name

(3beta,24S,24'S)-fucosterol epoxide

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-[(2S,3S)-3-methyl-2-propan-2-yloxiran-2-yl]butan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O2/c1-18(2)29(20(4)31-29)16-11-19(3)24-9-10-25-23-8-7-21-17-22(30)12-14-27(21,5)26(23)13-15-28(24,25)6/h7,18-20,22-26,30H,8-17H2,1-6H3/t19-,20+,22+,23+,24-,25+,26+,27+,28-,29+/m1/s1

InChI Key

XUBCLKHKJZCPFZ-WGLRHWGRSA-N

Isomeric SMILES

C[C@H]1[C@](O1)(CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C(C)C

SMILES

CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C

Canonical SMILES

CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C

synonyms

24,28-epoxy-24-ethylcholesterol
24,28-epoxystigmast-5-en-3-beta-ol
fucosterol epoxide
fucosterol epoxide, (3beta,24R,28R)-isomer
fucosterol epoxide, (3beta,28S)-isomer
fucosterol-24,28-oxide
isofucosterol epoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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